molecular formula C17H17NO3 B335312 N-(2-Methoxyphenyl)-4-methoxycinnamamide

N-(2-Methoxyphenyl)-4-methoxycinnamamide

Cat. No.: B335312
M. Wt: 283.32 g/mol
InChI Key: SDUMYHQPHOLWJW-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Methoxyphenyl)-4-methoxycinnamamide is a cinnamamide derivative featuring methoxy substituents at the 2-position of the aniline moiety and the 4-position of the cinnamoyl aromatic ring. This compound belongs to the class of phenolic amides, which are widely studied for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme-modulating properties .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

(E)-N-(2-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C17H17NO3/c1-20-14-10-7-13(8-11-14)9-12-17(19)18-15-5-3-4-6-16(15)21-2/h3-12H,1-2H3,(H,18,19)/b12-9+

InChI Key

SDUMYHQPHOLWJW-FMIVXFBMSA-N

SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2OC

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares N-(2-Methoxyphenyl)-4-methoxycinnamamide with structurally related compounds, emphasizing substituent effects, molecular properties, and biological relevance:

Compound Name Substituent Positions Molecular Weight (g/mol) Key Structural Features Reported Activities/Findings References
This compound Aniline: 2-OCH₃; Cinnamoyl: 4-OCH₃ ~313.34 Two methoxy groups, conjugated cinnamoyl Inferred insecticidal potential
N-(3-Methoxyphenyl)cinnamamide Aniline: 3-OCH₃ 283.31 Single meta-methoxy group Unreported bioactivity; structural analog
N-(4-Methoxyphenyl)cinnamamide Aniline: 4-OCH₃ 283.31 Single para-methoxy group Enhanced metabolic stability
N-(2-Methoxyphenyl)carbamoyl benzamides Aniline: 2-OCH₃; Benzamide core Variable Carbamoyl linkage, halogen substituents Insecticidal activity against Aulacaspis tubercularis
4-Hydroxy-N-[2-(4-hydroxyphenyl)ethyl]cinnamamide Cinnamoyl: 4-OH; Phenethyl: 4-OH ~329.35 Dihydroxylated structure Antioxidant properties in Allium chinense

Key Findings

However, this substitution is critical in modulating CYP-mediated metabolism, as seen in N-(2-methoxyphenyl)hydroxylamine, which generates o-anisidine (a toxic metabolite) via reductive pathways .

Biological Activity: Compared to N-(2-Methoxyphenyl)carbamoyl benzamides (e.g., 2,4-dichloro derivative in ), which exhibit insecticidal activity, the cinnamamide core in the target compound may offer distinct bioactivity due to its extended conjugation and planar structure, favoring interactions with aromatic-rich binding pockets .

Metabolic Pathways: The 2-methoxyphenyl group is prone to enzymatic demethylation by CYP1A and CYP2B isoforms, generating reactive intermediates like o-aminophenol and o-nitrosoanisole, which may pose toxicity risks . This contrasts with N-(4-Methoxyphenyl)cinnamamide, where para-substitution likely reduces such metabolic liabilities .

Synthetic Accessibility: Multi-component reactions (e.g., Ugi-type reactions) used for synthesizing N-(tert-butylamino)cinnamamides () could be adapted for the target compound, with yields >80% achievable under optimized conditions .

Research Implications

  • Drug Design : The target compound’s dual methoxy substitution offers a balance between lipophilicity and metabolic stability, making it a candidate for further optimization in antimicrobial or anticancer drug discovery.
  • Toxicology : The 2-methoxy group necessitates careful evaluation of CYP-mediated metabolism to mitigate toxicity risks .
  • Analytical Applications: The conjugated cinnamoyl system supports UV/Vis-based quantification methods, as demonstrated in related phenolic amides .

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